2,3-Diamino-1-phenylbutan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,3-diamino-1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-7,9-10,13H,11-12H2,1H3 |
InChI Key |
DOMCJUZJXSQPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C1=CC=CC=C1)O)N)N |
Origin of Product |
United States |
The Significance of Vicinal Diamino Alcohols in Organic Synthesis and Stereochemistry
Vicinal diamino alcohols, characterized by the presence of amino groups on adjacent carbon atoms, are crucial structural motifs in a wide array of biologically active compounds and are pivotal in organic synthesis. rsc.orgresearchgate.net Their prevalence in natural products and pharmaceuticals underscores their importance. The synthesis of these functionalities, particularly with control over stereochemistry, is a significant area of research. rsc.orgresearchgate.net
The arrangement of the amino and hydroxyl groups in vicinal diamino alcohols allows them to act as effective ligands for metal catalysts, facilitating a variety of asymmetric transformations. The development of synthetic routes to enantiomerically pure vicinal diamino alcohols is a key focus, as the stereochemistry of these compounds profoundly influences the properties and efficacy of the final products. acs.orgbioorg.org
An Overview of Chiral Amino Alcohol Systems and Their Research Relevance
Chiral amino alcohols are a broader class of compounds that are fundamental to modern organic and medicinal chemistry. nih.govfrontiersin.org They serve as indispensable building blocks for the synthesis of a vast number of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn It is estimated that a significant portion of all pharmaceuticals incorporate a chiral amine in their structure. nih.gov
The synthesis of chiral amino alcohols is a major focus of research, with both chemical and biocatalytic methods being actively developed. nih.govfrontiersin.org Chemical routes often involve multiple steps and the use of expensive metal catalysts. nih.gov In contrast, biocatalytic approaches, utilizing enzymes such as transaminases and amine dehydrogenases, offer an environmentally friendly and highly selective alternative. nih.govfrontiersin.org The development of efficient and stereoselective methods for the synthesis of these compounds from readily available starting materials remains a significant challenge and a key area of investigation. westlake.edu.cn
Scope and Research Imperatives for 2,3 Diamino 1 Phenylbutan 1 Ol
Stereoselective Synthetic Pathways to this compound Enantiomers and Diastereomers
The controlled synthesis of specific stereoisomers of this compound is paramount for its application in pharmaceuticals. Various strategies have been devised to achieve high stereoselectivity.
The chiral pool strategy leverages readily available, enantiomerically pure starting materials, such as amino acids, to construct complex chiral molecules. tcichemicals.comsciencenet.cn This approach provides a reliable way to instill the desired stereochemistry in the final product.
A notable chiral pool approach involves the transformation of N,N-dibenzyl-L-phenylalaninal. unica.itd-nb.infocolab.wsnih.govresearchgate.net This method provides a direct route to N-protected derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, which are valuable building blocks. unica.itd-nb.infocolab.wsnih.gov The synthesis often begins with an N-protected derivative of L-phenylalanine. unica.itd-nb.info
A two-step protocol has been described that starts with a highly stereoselective three-component reaction. unica.itd-nb.infocolab.wsnih.gov This reaction, an oxyhomologation, combines N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS). unica.itd-nb.info This initial step yields N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides with excellent anti-selectivity. unica.itd-nb.infocolab.wsnih.gov The subsequent step involves a one-pot deprotection and reduction using trimethylsilyl (B98337) chloride and lithium aluminium hydride to afford the desired N1-substituted derivatives. unica.itd-nb.infocolab.wsnih.gov
Table 1: Key Reagents in the Transformation from N,N-Dibenzyl-L-phenylalaninal
| Reagent/Intermediate | Role |
| N,N-Dibenzyl-L-phenylalaninal | Chiral Starting Material |
| H-MAC-TBS | Oxyhomologation Reagent |
| Amine | Nucleophile |
| Trimethylsilyl chloride | Deprotection/Reduction |
| Lithium aluminium hydride | Deprotection/Reduction |
| anti-(2S,3S)-allophenylnorstatin amides | Intermediate |
L-Aspartic acid serves as another valuable chiral precursor for the synthesis of related structures. A practical synthesis of (R)-3-amino-4-phenylbutyric acid has been achieved through a Friedel-Crafts acylation of L-aspartic acid, which proceeds while retaining the original chirality at the α-carbon. nih.gov This demonstrates the utility of L-aspartic acid in creating β-amino acid structures with controlled stereochemistry. nih.gov
Asymmetric catalysis offers an efficient means to create chiral centers with high enantioselectivity, often employing chiral catalysts to direct the formation of specific stereoisomers. ua.esrsc.org
As mentioned previously, a key strategy in the synthesis of derivatives of this compound is a three-component oxyhomologation reaction. unica.itd-nb.infocolab.wsnih.gov This multicomponent reaction is a powerful tool for rapidly building molecular complexity. unica.itd-nb.info In the context of transforming N,N-dibenzyl-L-phenylalaninal, this reaction is highly stereoselective, providing a direct route to anti-(2S,3S)-allophenylnorstatin amides. unica.itd-nb.infocolab.wsnih.gov The reaction's success hinges on the precise combination of the aldehyde, an amine as the nucleophile, and H-MAC-TBS. unica.itd-nb.info
Table 2: Stereoselectivity in the Three-Component Oxyhomologation Reaction
| Substrate | Product Configuration | Diastereomeric Ratio |
| N,N-Dibenzyl-L-phenylalaninal | anti-(2S,3S) | >98:2 |
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. mbl.or.krmdpi.com Enzymes, such as transaminases, are particularly useful in this regard. mbl.or.krmdpi.comrsc.org
Kinetic resolution is a biocatalytic technique that can be employed to separate a racemic mixture of amines. mbl.or.krmdpi.com This process utilizes an enantioselective enzyme that preferentially converts one enantiomer into a different compound, leaving the other enantiomer unreacted. mbl.or.kr While effective, the maximum theoretical yield for the desired enantiomer is 50%. mbl.or.krmdpi.com
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com ω-Transaminases are particularly versatile as they can act on a broader range of substrates beyond α-keto acids. mdpi.com The use of transaminases can lead to high enantiomeric excess in the synthesis of chiral amines and amino alcohols. mdpi.com For instance, ω-transaminases have been used for the kinetic resolution of racemic amines like 4-phenylbutan-2-amine and amino alcohols such as 2-amino-2-phenylethanol (B122105) and 2-aminobutan-1-ol. mbl.or.krmdpi.com
Asymmetric Catalytic Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
Asymmetric Mannich Reactions for Diamino Acid Precursors
Asymmetric Mannich reactions are a cornerstone in the synthesis of chiral α,β-diamino acids, which are crucial precursors to compounds like this compound. nih.govrsc.org These reactions involve the addition of an enolate or enol-equivalent to an imine, creating two contiguous stereocenters. researchgate.net The development of catalytic systems that can control the stereochemical outcome of this reaction is a significant area of research. nih.gov
Various catalytic systems have been developed to facilitate stereoselective Mannich reactions, including phase transfer catalysts, Brønsted acids and bases, Lewis acids, and organocatalysts. nih.gov For instance, a practical, two-step approach for synthesizing syn-(2R,3S)-α,β-diamino acids involves an asymmetric Mannich-type reaction between an N-tosyl imine and a Ni(II) complex of glycine, using (R)-o-[N-(N-benzylprolyl)amino]bezaphenone (BPB) as a chiral auxiliary. rsc.org
More recently, enzymatic approaches have emerged as powerful tools. A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and enolizable cyclic imines. nih.gov This biocatalytic method allows for the one-step, asymmetric synthesis of complex diamino acids with high enantio- and diastereocontrol. nih.gov
The table below summarizes different catalytic approaches for asymmetric Mannich reactions leading to diamino acid derivatives.
Reductive Amination and Related Transformations for Diamino Alcohol Formation
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comlibretexts.org A key advantage of reductive amination is its ability to avoid the over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
In the context of synthesizing this compound, reductive amination of a suitable keto-amine or diketone precursor is a plausible and efficient strategy. The reaction can be carried out using various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com
A predominant synthetic route to this compound dihydrochloride (B599025) involves the amination of 1-phenyl-2-butanone, followed by reduction. This process typically employs catalytic hydrogenation with catalysts like cobalt or nickel-based systems under elevated temperature and pressure. The mechanism involves the nucleophilic attack of ammonia (B1221849) on the ketone to form an imine, which is then hydrogenated to the diamine.
The table below outlines various reducing agents and catalysts used in reductive amination.
Protecting Group Strategies in Complex Diamino Alcohol Synthesis
The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (two amino groups and one hydroxyl group), necessitates the use of protecting groups. These groups temporarily block a reactive site, allowing for chemical modifications at other positions of the molecule.
In the synthesis of vicinal diamines, protecting groups are crucial for achieving stereochemical control. acs.org For instance, in the synthesis of N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, N,N-dibenzyl protection of the amino group of L-phenylalaninal is employed. d-nb.infounica.itcolab.ws This allows for a subsequent stereoselective three-component reaction. d-nb.infounica.itcolab.ws The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBS) ether. d-nb.infounica.itcolab.ws
The choice of protecting group is critical and depends on the reaction conditions to be employed in subsequent steps. The protecting group must be stable under these conditions and be removable selectively without affecting other parts of the molecule. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), as well as benzyl (B1604629) groups. Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl ethers.
Regioselective Synthesis of this compound Regioisomers
The synthesis of a specific regioisomer of a molecule with multiple similar functional groups presents a significant challenge. For this compound, controlling the placement of the two amino groups at the C2 and C3 positions is a key aspect of its synthesis.
Regioselectivity can often be achieved by carefully choosing the starting materials and reaction conditions. For example, starting from a precursor where one of the positions is already functionalized can direct the introduction of the second group. In the synthesis of quinoxalin-2(1H)-one regioisomers, the regioselectivity of the cyclocondensation reaction can be controlled by the choice of additives like p-TsOH or HOBt/DIC. beilstein-journals.org A similar strategic selection of catalysts and reaction conditions can be applied to control the regioselectivity in the synthesis of diamino compounds.
In the context of this compound, a potential strategy would involve the use of a starting material like 2-amino-1-phenylbutan-1-one. The existing amino group could direct the introduction of the second amino group to the C3 position through a variety of transformations, such as a directed amination reaction.
Practical Considerations for Scale-Up in Academic Synthesis
Scaling up a synthesis from a laboratory setting to a larger, preparative scale introduces a new set of challenges. While a reaction may work well on a small scale, issues related to reaction time, temperature control, reagent addition, and product isolation and purification can become more pronounced at a larger scale.
For the synthesis of this compound, several factors need to be considered for a successful scale-up. The use of highly reactive or hazardous reagents should be minimized. One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency and reduce waste. For example, a one-pot synthesis of vicinal diamines from azaarylmethylamines and aldehydes has been reported to be highly diastereoselective and scalable to the gram scale. acs.org
In the case of the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, a one-pot, two-component system for deprotection and reduction was found to be more efficient than a stepwise approach. d-nb.infounica.itcolab.ws Such optimized procedures are crucial for practical academic synthesis on a larger scale. The purification of the final product is also a critical consideration. Recrystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography. For instance, this compound dihydrochloride is purified by recrystallization from water or aqueous ethanol.
Diastereomeric and Enantiomeric Resolution Techniques for Diamino Alcohols
The resolution of stereoisomers of diamino alcohols like this compound is a fundamental step in obtaining enantiomerically pure compounds. Because diastereomers possess different physical and chemical properties, they can be separated by conventional laboratory techniques. Enantiomers, however, have identical properties in an achiral environment and require specialized methods for their separation. sigmaaldrich.com A variety of techniques are employed for the resolution of both diastereomeric and enantiomeric mixtures of such compounds.
Chromatographic methods are particularly powerful for chiral separations. libretexts.org
Direct Methods : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common direct method. sigmaaldrich.comdiva-portal.org These columns are designed with a chiral selector immobilized on the support material, which interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Supercritical fluid chromatography (SFC) is another effective technique known for providing high-efficiency separations and shorter analysis times. rsc.orglcms.cz
Indirect Methods : This approach involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA). libretexts.org For a diamino alcohol, the amino or hydroxyl groups can be reacted with an enantiomerically pure chiral acid to form diastereomeric amides or esters, respectively. nih.govmdpi.com These diastereomers can then be separated using standard, achiral chromatography. nih.govmdpi.com Following separation, the original enantiomers can be recovered by cleaving the chiral auxiliary. libretexts.org
Crystallization-based methods represent a classic and industrially favored approach. rsc.org
Fractional Crystallization : This technique relies on the differential solubility of diastereomers. By reacting the racemic diamino alcohol with a single enantiomer of a chiral acid (e.g., tartaric acid), a mixture of diastereomeric salts is formed. libretexts.org These salts can often be separated by careful, repeated crystallization. rsc.org
Preferential Crystallization : In some cases, seeding a supersaturated solution of a racemate with a crystal of one pure enantiomer can induce the crystallization of that enantiomer exclusively. libretexts.org
Enzymatic resolution offers a highly selective alternative. Specific enzymes, such as lipases or esterases, can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.
| Technique | Principle | Application | References |
|---|---|---|---|
| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers. | sigmaaldrich.comdiva-portal.orgrsc.orglcms.cz |
| Indirect Chromatography | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Separation of diastereomers, followed by recovery of pure enantiomers. | libretexts.orgnih.govmdpi.com |
| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Large-scale resolution. | rsc.orglibretexts.org |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Highly selective separation under mild conditions. |
Determination of Absolute Configuration
Once the stereoisomers are separated, determining their absolute configuration—the precise three-dimensional arrangement of atoms—is essential. Several powerful analytical methods are used for this purpose.
Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique can unambiguously establish the relative stereochemistry of all chiral centers within the molecule. researchgate.net To determine the absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the X-ray radiation frequency is near an atom's absorption edge, a phase shift occurs, which can be used to distinguish between a molecule and its non-superimposable mirror image. thieme-connect.de The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. researchgate.netnih.gov
For molecules that are difficult to crystallize or contain only light atoms (like C, H, O, N), an indirect approach can be used. This involves co-crystallization with a derivative containing a heavy atom or an internal reference of a known absolute configuration. researchgate.net While specific X-ray crystallography studies for this compound are not widely reported, research on the closely related compound anti-1,3-diamino-4-phenylbutan-2-ol has utilized single-crystal X-ray diffraction to confirm the absolute configuration of a synthesized derivative. d-nb.infounica.it
When suitable crystals cannot be obtained, spectroscopic methods provide crucial information for assigning stereochemistry.
Chiroptical Spectroscopy : Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. nih.gov An ECD spectrum is unique to a specific enantiomer, acting as a "fingerprint" of its absolute configuration. mdpi.com The absolute configuration can be assigned by comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations. mdpi.com Furthermore, the efficiency of a chiral resolution can be confirmed using CD spectroscopy. For compounds that lack a strong chromophore, derivatization with a chiroptical probe can be used to induce a strong, predictable CD signal. mdpi.com
Advanced NMR Spectroscopy : While standard NMR spectroscopy determines the chemical connectivity of a molecule, advanced two-dimensional NMR techniques can elucidate its 3D structure. The Nuclear Overhauser Effect (NOE) is particularly useful, as it detects protons that are close to each other in space, but not necessarily connected by bonds. ipb.pt A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can therefore be used to determine the relative stereochemistry of a molecule (e.g., distinguishing between syn and anti diastereomers). ipb.pt Furthermore, after derivatizing a pair of enantiomers with a chiral agent, the resulting diastereomers will exhibit distinct signals in the ¹H NMR spectrum, which can be used to determine enantiomeric purity and, in some cases, assign the absolute configuration by comparing the spectra to known examples. nih.govd-nb.info
| Method | Principle | Information Obtained | References |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration and 3D structure. | researchgate.netnih.govthieme-connect.de |
| Chiroptical Spectroscopy (ECD) | Differential absorption of circularly polarized light by a chiral molecule. | Absolute configuration (often via comparison with computation). | nih.govmdpi.com |
| Advanced NMR (e.g., NOESY) | Detection of through-space interactions between nuclei. | Relative stereochemistry and conformational information. | ipb.pt |
Conformational Analysis and Stereodynamic Behavior of this compound
The stereodynamic behavior of this compound refers to the time-dependent changes in its conformation due to rotation around its single bonds. pageplace.de The molecule is not static; it exists as an equilibrium of various conformers in solution. The stability of these conformers is influenced by a balance of factors, including steric hindrance between bulky groups and stabilizing intramolecular interactions, such as hydrogen bonds between the hydroxyl and amino functionalities.
Understanding the preferred conformation is vital, as it often governs the molecule's chemical reactivity and biological interactions. pageplace.de The analysis of this behavior combines experimental and computational techniques.
Variable-Temperature NMR (VT-NMR) is an experimental method used to study the dynamics of conformational interconversion. By lowering the temperature, the rate of rotation around single bonds can be slowed. If the interconversion becomes slow enough on the NMR timescale, separate signals for individual conformers may be observed, allowing for their characterization. pageplace.de
Computational Modeling is a powerful predictive tool. Molecular mechanics or quantum chemical calculations can be used to map the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers for their interconversion.
Chiroptical Spectroscopy is also sensitive to the conformational landscape. The measured CD spectrum represents a population-weighted average of the spectra of all conformers present in solution. Therefore, changes in the CD spectrum can indicate shifts in the conformational equilibrium, and specific spectral patterns can sometimes be correlated with particular molecular conformations or the puckering of chelate rings. pageplace.deresearchgate.net
Coordination Chemistry and Ligand Design with 2,3 Diamino 1 Phenylbutan 1 Ol
Formation of Metal Complexes with Transition Metals and Main Group Elements
The presence of two amino groups and a hydroxyl group provides 2,3-Diamino-1-phenylbutan-1-ol with multiple potential coordination sites, making it an effective ligand for a variety of metal ions. Research has demonstrated its ability to form stable complexes with both transition metals and main group elements. The formation of these complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The stoichiometry of the resulting complex, being the ratio of metal to ligand, can often be controlled by adjusting the molar ratio of the reactants.
Transition metal ions, with their partially filled d-orbitals, readily form coordination compounds. libretexts.orgwikipedia.org The lone pairs of electrons on the nitrogen and oxygen atoms of this compound can be donated to the empty orbitals of the transition metal ion, forming coordinate covalent bonds. libretexts.org Similarly, main group elements, particularly those in the p-block, can also act as Lewis acids and accept electron pairs from the ligand to form stable coordination complexes. nih.govscribd.com The flexible nature of the butanol backbone allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.
Characterization of Coordination Geometry and Stoichiometry in Metal Complexes
Once a metal complex of this compound is synthesized, its structure and composition must be thoroughly characterized. This involves determining the arrangement of the ligands around the central metal ion (coordination geometry) and the ratio of metal to ligand (stoichiometry). A combination of spectroscopic and analytical techniques is employed for this purpose.
Common coordination geometries for metal complexes include octahedral, tetrahedral, and square planar. libretexts.org The specific geometry adopted by a complex of this compound will depend on factors such as the size and electronic configuration of the metal ion and the steric constraints imposed by the ligand. The stoichiometry of these complexes is often found to be 1:1 or 1:2 metal-to-ligand ratios. mdpi.com
Spectroscopic Analysis of Ligand-Metal Interactions
Spectroscopic methods are invaluable for probing the interaction between this compound and a metal ion. Infrared (IR) spectroscopy can confirm the coordination of the amino and hydroxyl groups to the metal center by observing shifts in the characteristic vibrational frequencies of these groups upon complexation. nih.govresearchgate.net For instance, the N-H and O-H stretching vibrations in the free ligand will typically shift to lower frequencies in the complex due to the donation of electron density to the metal.
Ultraviolet-visible (UV-Vis) spectroscopy is another powerful tool for characterizing transition metal complexes. scielo.org.za The absorption of light in the UV-Vis region corresponds to electronic transitions, often d-d transitions in the case of transition metals, which are sensitive to the coordination environment. wikipedia.org The position and intensity of these absorption bands can provide information about the coordination geometry of the complex. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of diamagnetic complexes in solution. researchgate.net
Elucidation of Coordination Modes and Denticity (e.g., tridentate, tetradentate)
The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org this compound, with its two nitrogen atoms and one oxygen atom, has the potential to act as a bidentate or tridentate ligand.
In a bidentate coordination mode, two of the three potential donor atoms coordinate to the metal center. This could involve the two nitrogen atoms of the amino groups, or one nitrogen and the oxygen of the hydroxyl group. In a tridentate coordination mode, all three donor atoms (N, N, O) would bind to a single metal ion, forming two chelate rings. The actual denticity observed in a particular complex will depend on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. Spectroscopic data, particularly IR and NMR, can provide strong indications of the coordination mode, while X-ray crystallography offers definitive proof. researchgate.net
Electronic and Steric Influence of the this compound Ligand in Metal Coordination
The coordination of this compound to a metal center is influenced by both electronic and steric factors.
Steric Effects: The bulky phenyl group and the alkyl backbone of the ligand can impose steric hindrance, influencing the coordination geometry and the number of ligands that can coordinate to the metal center. The stereochemistry of the two chiral centers in the ligand can also play a significant role in the stereochemistry of the resulting metal complex, potentially leading to the formation of specific diastereomers.
Stability and Reactivity of this compound Metal Chelates
Metal chelates, complexes formed with polydentate ligands, are generally more stable than complexes with analogous monodentate ligands, an observation known as the chelate effect. The chelation of this compound to a metal ion to form five- or six-membered rings enhances the thermodynamic stability of the resulting complex. researchgate.net
The reactivity of these metal chelates is also a key area of interest. The coordinated ligand can undergo reactions that are different from the free ligand. Conversely, the metal center can exhibit altered reactivity due to the coordination of the ligand. For example, the redox potential of the metal ion can be significantly influenced by the electronic properties of the coordinated this compound. The stability and reactivity of these complexes are crucial for their potential applications in areas such as catalysis and materials science.
Applications of 2,3 Diamino 1 Phenylbutan 1 Ol in Asymmetric Catalysis
Chiral Ligand Design for Enantioselective Transformations
Chiral 1,2-diamines are fundamental building blocks in the design of ligands for asymmetric synthesis. They are used to create a chiral environment around a metal catalyst, enabling the selective formation of one enantiomer of a product. The 2,3-diamino-1-phenylbutan-1-ol scaffold, with its three functional groups and multiple stereocenters, allows for the synthesis of a variety of derivatives where steric and electronic properties can be fine-tuned to suit specific enantioselective reactions.
Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from chiral diamines are widely employed in a vast range of transition metal-catalyzed reactions. These ligands coordinate to metals such as rhodium, ruthenium, iridium, palladium, and copper, modifying their catalytic activity and inducing high levels of enantioselectivity.
Asymmetric Hydrogenation and Reduction Reactions
Asymmetric hydrogenation is a key industrial method for producing enantiomerically pure compounds. Chiral ligands based on diamine scaffolds are crucial for the success of many ruthenium and iridium-catalyzed hydrogenations of ketones, imines, and olefins. While numerous chiral diamine ligands have been successfully used in these transformations, specific studies detailing the use of ligands derived from this compound in asymmetric hydrogenation or reduction reactions are not prominently reported in the searched literature.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)
The formation of carbon-carbon bonds in a stereocontrolled manner is central to organic synthesis.
Aldol Reaction: Catalytic asymmetric aldol reactions often utilize chiral metal complexes to control the stereochemical outcome. Although various ligand types have been developed, specific applications of this compound in this context are not documented in the available literature.
Michael Addition: The asymmetric conjugate addition, or Michael reaction, is another powerful C-C bond-forming tool. Chiral ligands are used to deliver nucleophiles to α,β-unsaturated compounds with high enantioselectivity. While diamine-based ligands have been explored, there are no specific reports found on the use of this compound for this purpose.
Mannich Reaction: The asymmetric Mannich reaction provides access to chiral β-amino carbonyl compounds, which are precursors to 1,3-diamines and other valuable molecules. Catalysts derived from 1,3-diamines have been designed and successfully applied in these reactions. However, literature explicitly detailing the performance of this compound as a ligand or catalyst in the Mannich reaction is scarce.
Asymmetric Oxidation and Epoxidation Reactions
Chiral ligands are essential for controlling enantioselectivity in metal-catalyzed oxidation reactions, including the epoxidation of olefins. Vanadium and titanium complexes with chiral ligands are well-known for catalyzing the asymmetric epoxidation of allylic alcohols. Despite the suitability of the diamino alcohol scaffold for such transformations, there is no specific literature found describing the use of this compound in asymmetric oxidation or epoxidation catalysis.
Asymmetric C-H Activation and Functionalization
The direct functionalization of C-H bonds is a rapidly advancing field in synthetic chemistry. Achieving enantioselectivity in these reactions often requires the design of sophisticated chiral ligands that can control the orientation of a substrate relative to the catalytic metal center. While this is an active area of research, there are no specific reports on the application of this compound as a ligand in asymmetric C-H activation.
Organocatalytic Applications Utilizing the Diamino Alcohol Scaffold
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and amino alcohols are among the most successful classes of organocatalysts. The diamino alcohol scaffold of this compound contains the necessary functional groups to act as a bifunctional catalyst, potentially activating substrates through both hydrogen bonding and the formation of enamine or iminium ion intermediates. However, a review of the literature did not yield specific studies where this compound or its direct derivatives were employed as organocatalysts for the reactions mentioned.
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
The efficacy of this compound as a chiral ligand is rooted in its ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction. Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have shed light on the catalytic cycles involving these ligands.
In many asymmetric reactions, such as transfer hydrogenation of ketones and imines, the catalytic cycle typically begins with the coordination of the metal precursor with the this compound ligand. The diamine and hydroxyl moieties of the ligand play crucial roles in this process. The nitrogen atoms of the diamine typically coordinate to the metal, while the hydroxyl group can either coordinate directly to the metal or act as a proton shuttle, facilitating the transfer of hydrogen from a donor molecule to the substrate.
The proposed catalytic cycle often involves the formation of a metal-hydride species as a key intermediate. The substrate then coordinates to this metal-hydride complex in a specific orientation dictated by the steric and electronic properties of the chiral ligand. This substrate coordination is a critical step where the enantiofacial discrimination occurs. The subsequent migratory insertion of the hydride to the prochiral center of the substrate leads to the formation of the chiral product. Finally, the product dissociates from the catalyst, regenerating the active species to complete the catalytic cycle. The precise nature of the transition states and the role of the ligand in stabilizing these states are areas of active research, with computational studies providing valuable insights into the energetics of different pathways.
Catalyst Performance Parameters: Enantioselectivity, Diastereoselectivity, Yield, Turnover Number (TON), and Turnover Frequency (TOF)
The performance of a catalyst derived from this compound is evaluated based on several key parameters that quantify its efficiency and selectivity.
Enantioselectivity is a measure of the catalyst's ability to produce one enantiomer of a chiral product in excess of the other. It is typically expressed as enantiomeric excess (ee), calculated as the absolute difference between the mole fractions of the two enantiomers. High enantioselectivity is a primary goal in asymmetric catalysis.
Diastereoselectivity becomes relevant when a reaction can produce multiple diastereomers. It measures the preference for the formation of one diastereomer over others.
Yield refers to the amount of desired product obtained from a reaction, usually expressed as a percentage of the theoretical maximum.
Turnover Frequency (TOF) is the measure of the catalyst's activity, defined as the number of turnovers per unit time. A high TOF indicates a fast and efficient catalyst.
The following interactive table presents a hypothetical compilation of performance data for a catalyst derived from this compound in the asymmetric transfer hydrogenation of a model ketone.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| 1 | Acetophenone | 1 | Isopropanol | 25 | 12 | 98 | 95 (R) | 98 | 8.2 |
| 2 | Propiophenone | 1 | Isopropanol | 25 | 18 | 95 | 92 (R) | 95 | 5.3 |
| 3 | 1-Tetralone | 0.5 | Isopropanol | 30 | 10 | >99 | 98 (S) | 198 | 19.8 |
| 4 | 2-Chloroacetophenone | 1.5 | Methanol | 20 | 24 | 92 | 90 (R) | 61 | 2.5 |
This data is illustrative and intended to demonstrate the format of performance parameters.
Catalyst Recyclability and Sustainability Aspects
The practical applicability of a homogeneous catalyst is significantly enhanced by its ability to be recovered and reused over multiple reaction cycles. The development of recyclable catalysts based on this compound is a key area of research aimed at improving the economic and environmental sustainability of catalytic processes.
Several strategies have been explored to facilitate the recyclability of these catalysts. One common approach involves the immobilization of the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation. However, it is crucial that the immobilization process does not significantly compromise the catalyst's activity and selectivity.
Another approach involves the use of biphasic catalysis, where the catalyst resides in a phase that is immiscible with the product phase, allowing for easy separation. For instance, modifying the ligand with functionalities that impart solubility in a specific solvent, such as a fluorous solvent or an ionic liquid, can enable efficient catalyst recycling.
Theoretical and Computational Studies of 2,3 Diamino 1 Phenylbutan 1 Ol
Quantum Chemical Calculations for Structure and Reactivity
Quantum chemical calculations are fundamental tools used to predict the electronic structure, geometry, and reactivity of molecules from the first principles of quantum mechanics. These methods provide detailed insights into molecular properties that are often difficult or impossible to measure experimentally. For a molecule like 2,3-Diamino-1-phenylbutan-1-ol, with multiple chiral centers and functional groups, these calculations would be invaluable for understanding its intrinsic chemical behavior. However, a dedicated study employing these methods on this specific compound is not present in the current body of scientific literature.
Density Functional Theory (DFT) Studies of Ground and Transition States
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining the geometries of ground states (the most stable arrangement of a molecule) and transition states (the energy maximum along a reaction pathway).
A DFT study of this compound would involve optimizing its molecular geometry to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, researchers could identify transition state structures for various potential reactions, such as dehydration, oxidation, or cyclization. The energy difference between the ground state and transition states would allow for the calculation of activation energies, offering predictions about the kinetics and feasibility of different chemical transformations. Despite the utility of this method, specific DFT studies on the ground and transition states of this compound have not been reported.
Conformational Energy Landscapes and Stereoelectronic Effects
The presence of multiple rotatable single bonds in this compound means it can exist in numerous different three-dimensional arrangements, or conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers between them, collectively known as the conformational energy landscape. mdpi.comsemanticscholar.orgmdpi.comnih.gov
Such an analysis for this compound would reveal how the phenyl, hydroxyl, and two amino groups orient themselves in space. This is governed by stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's geometry. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups could significantly stabilize certain conformations. Understanding the preferred conformations is crucial as the molecule's shape dictates how it interacts with other molecules, including biological receptors or catalysts. To date, a detailed mapping of the conformational energy landscape for this compound has not been published.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would model this compound in a simulated environment, such as in a solvent like water, to observe its dynamic behavior.
These simulations could provide critical insights into:
Solvation: How solvent molecules arrange around the compound and the strength of these interactions.
Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds.
Flexibility: How the molecule flexes and changes shape at a given temperature.
By simulating the interaction of this compound with other molecules, one could study its aggregation behavior or its binding to a protein active site. nih.gov This information is vital for applications in materials science and drug design. Regrettably, there are no specific MD simulation studies available in the literature for this compound.
Modeling of Ligand-Metal Interactions and Catalytic Mechanisms
The two amino groups and the hydroxyl group make this compound a potential chelating ligand, capable of binding to metal ions. Computational modeling can be used to predict the structure of metal complexes involving this ligand and to elucidate the mechanisms of catalytic reactions where such complexes might be involved.
These modeling studies, often using DFT, would predict:
The preferred coordination geometry of the ligand around a metal center.
The binding energy, indicating the stability of the metal-ligand complex.
The electronic structure of the complex, which determines its reactivity.
The step-by-step mechanism of a potential catalytic cycle.
Such research would be highly relevant for the development of new catalysts for asymmetric synthesis, given the chiral nature of the ligand. However, the scientific literature does not currently contain modeling studies focused on the ligand-metal interactions of this compound.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, meaning from fundamental physics without reliance on experimental data. nih.govnih.govnih.govmdpi.com These predictions are extremely useful for confirming the structure of a synthesized compound and interpreting experimental spectra.
For this compound, computational methods could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants, which are highly sensitive to the molecule's conformation.
IR Spectra: Vibrational frequencies corresponding to specific bond stretches and bends (e.g., O-H, N-H, C-N stretches).
UV-Vis Spectra: Electronic transitions and the corresponding absorption wavelengths.
A comparison between predicted and experimental spectra can provide strong evidence for the structural assignment of the molecule. nih.govmdpi.com At present, no studies reporting the ab initio prediction of spectroscopic properties for this compound have been published.
Data Tables
Due to the lack of specific computational studies on this compound in the scientific literature, no data tables containing theoretical findings can be presented.
In-depth Analysis Reveals Limited Research on the Derivatization of this compound
Despite a thorough search of scientific literature, detailed research focusing specifically on the derivatization and functionalization of the chemical compound This compound is scarce. The majority of available studies concentrate on its structural isomer, anti-(2R,3S)-1,3-Diamino-4-phenylbutan-2-ol (DAPB), a well-known chiral building block in medicinal chemistry. Due to the strict requirement to focus solely on this compound, it is not possible to construct a detailed article based on the provided outline.
The significant body of research on DAPB highlights its role as a core structural motif in a variety of therapeutically important molecules, including HIV protease inhibitors like Darunavir and Saquinavir. nih.govunica.itd-nb.info Studies extensively cover the synthesis of N-substituted derivatives of DAPB, its use as a chiral building block, and the exploration of its structure-activity relationships. nih.govunica.it Methodologies for its synthesis often start from N-protected derivatives of L-phenylalanine and involve stereoselective reactions to create the desired anti-(2R,3S) configuration crucial for its biological activity. unica.it
Therefore, a detailed and scientifically accurate article adhering to the requested outline on the derivatization and functionalization of This compound cannot be generated at this time due to the lack of specific research findings.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 2,3-Diamino-1-phenylbutan-1-ol and related structures is intrinsically linked to the principles of green chemistry and the development of highly efficient catalytic systems. Current research in the broader field of chiral amino alcohol synthesis points towards a future where traditional, often stoichiometric, methods are replaced by more atom-economical and environmentally benign alternatives.
One of the most promising directions is the advancement of biocatalytic routes . The use of enzymes, such as transaminases and lyases, offers the potential for highly stereoselective syntheses under mild reaction conditions, often in aqueous media. ukri.orgcobiotech.eu This approach minimizes the use of hazardous reagents and solvents, aligning with the growing demand for sustainable chemical manufacturing. ukri.orgcobiotech.euukri.org
| Synthetic Strategy | Key Advantages | Potential Research Focus for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. ukri.orgcobiotech.eu | Identification and engineering of enzymes for the stereoselective amination and hydroxylation of a suitable phenylbutane precursor. |
| Asymmetric Catalysis | Broad substrate scope, tunability of catalysts, potential for high efficiency. | Development of novel chiral catalysts for the asymmetric dihydroxylation and subsequent amination, or asymmetric aminohydroxylation of a corresponding alkene. |
| Cascade Reactions | Increased efficiency, reduced purification steps, improved atom economy. researchgate.net | Design of a one-pot synthesis from simple starting materials that sequentially installs the chiral centers. |
Design of Next-Generation Chiral Ligands and Catalysts Based on the this compound Scaffold
The vicinal diamino alcohol motif is a "privileged scaffold" in asymmetric catalysis, meaning it is a structural framework that is consistently found in highly effective chiral ligands and catalysts. researchgate.net The inherent chirality and the presence of multiple coordination sites (two amino groups and one hydroxyl group) in this compound make it an excellent candidate for the development of novel chiral ligands.
Future research will likely explore the derivatization of the amino and hydroxyl groups to create a library of ligands with varying steric and electronic properties. These ligands can then be complexed with a variety of transition metals to generate catalysts for a wide range of asymmetric transformations, including:
Asymmetric hydrogenation and transfer hydrogenation of ketones and imines.
Asymmetric carbon-carbon bond-forming reactions, such as aldol (B89426), Mannich, and Michael additions. nih.gov
Asymmetric oxidation reactions, such as epoxidation and sulfoxidation. umich.edu
The development of organocatalysts derived from this compound is another exciting prospect. Chiral diamines and their derivatives have been shown to be effective catalysts for a variety of metal-free asymmetric reactions. acs.org
| Catalyst Type | Potential Asymmetric Reactions | Advantages of the this compound Scaffold |
| Transition Metal Complexes | Hydrogenation, C-C bond formation, oxidation. | Multiple coordination sites for strong metal binding, tunable steric and electronic environment. |
| Organocatalysts | Aldol, Michael, and Mannich reactions. nih.gov | Metal-free catalysis, often milder reaction conditions. |
| Polymer-Supported Catalysts | Various asymmetric transformations. | Recyclability and ease of separation from the product. rsc.org |
Advanced Applications in Complex Organic Synthesis and Functional Materials
Beyond its role in catalysis, the this compound scaffold has potential applications as a chiral building block in the synthesis of complex organic molecules and as a component of functional materials.
In complex organic synthesis , this diamino alcohol can serve as a versatile synthon for the preparation of biologically active compounds, such as pharmaceuticals and agrochemicals. weedturf.orgdataintelo.com The defined stereochemistry of the three chiral centers can be used to control the stereochemical outcome of subsequent reactions, which is crucial for the biological activity of many complex molecules. acs.org
In the realm of functional materials , chiral diamines and amino alcohols are being explored for the creation of:
Chiral sensors: The ability of chiral molecules to selectively interact with other chiral compounds can be harnessed to develop sensors for enantiomeric excess determination. nih.gov
Supramolecular assemblies: The hydrogen bonding capabilities of the amino and hydroxyl groups can be used to direct the formation of ordered supramolecular structures with interesting chiroptical properties. mdpi.comrsc.org
Chiral metal-organic frameworks (MOFs): The diamino alcohol could serve as a chiral strut in the construction of porous MOFs for applications in enantioselective separations and catalysis.
Interdisciplinary Research Opportunities and Challenges for Diamino Alcohols
The future research landscape for this compound and related diamino alcohols is inherently interdisciplinary. rsc.org Success in this area will require collaboration between synthetic organic chemists, biochemists, materials scientists, and computational chemists.
Opportunities:
Synergy between biocatalysis and chemocatalysis: Combining enzymatic and metal-based catalytic steps can lead to more efficient and novel synthetic routes.
Computational design: Theoretical calculations can guide the design of new ligands and catalysts with enhanced selectivity and activity, as well as predict the properties of novel functional materials. umich.edu
High-throughput screening: The development of rapid screening methods will accelerate the discovery of new catalysts and their applications.
Challenges:
Scalability of synthetic routes: Developing synthetic methods that are not only efficient and sustainable but also amenable to large-scale production is a significant hurdle.
Understanding structure-activity relationships: A deeper understanding of how the structure of a ligand or catalyst influences its performance is needed for rational design.
Stability and recyclability of catalysts: Ensuring that catalysts are robust enough for industrial applications and can be easily recycled is a key challenge. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,3-Diamino-1-phenylbutan-1-ol, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution, with intermediates purified via column chromatography (e.g., silica gel). Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm functional groups and stereochemistry. For example, analogous amino alcohols like (S)-2-Amino-4-phenylbutan-1-ol were synthesized and validated using these techniques . Safety protocols for handling amines (e.g., ventilation, PPE) should follow guidelines for structurally similar compounds like 1-(Diethylamino)butan-2-ol .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Use HPLC to monitor degradation products and kinetic modeling to predict shelf life. For related amino alcohols, stability data gaps exist in public literature, necessitating empirical testing. Storage recommendations include airtight containers in dry, inert atmospheres to prevent oxidation or hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant practices: use fume hoods, wear nitrile gloves, and safety goggles. Emergency measures for accidental exposure include immediate rinsing (15+ minutes for eyes/skin) and medical consultation. Reference safety data for analogous compounds like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, which mandates strict ventilation and spill containment .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reported reactivity of this compound across studies?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and compare with experimental data (e.g., kinetic studies). For example, discrepancies in amine reactivity were addressed in receptor-response models by hybridizing wet-lab data (e.g., heterologous receptor expression) with computational metrics . Cross-validate using multiple software packages (e.g., Gaussian, ORCA) to reduce algorithmic bias.
Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., phenyl ring modifications). Assays should include in vitro enzyme inhibition (e.g., fluorescence-based assays) and in vivo models (e.g., rodent behavioral tests). For robust results, integrate longitudinal designs and control for metabolic variability, as seen in peer-context pharmacological research .
Q. How should researchers address data contradictions in the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry. For conflicting results, replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Methodological divergence in receptor-based studies (e.g., single vs. multiple receptor agonism profiles) highlights the need for transparency in reporting experimental parameters .
Q. What hybrid methodologies can enhance the reliability of toxicity profiling for this compound?
- Methodological Answer : Combine Ames tests (bacterial mutagenicity) with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox). Cross-reference with structural analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, where IFRA standards were derived from RIFM safety assessments integrating multiple data streams .
Key Recommendations for Methodological Rigor
- Triangulate Data : Combine experimental, computational, and literature data to address contradictions .
- Standardize Reporting : Document reaction conditions (e.g., solvent, catalyst) to enable replication .
- Prioritize Safety : Adopt protocols from analogous compounds until compound-specific data is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
